molecular formula C20H22N4 B2708686 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline CAS No. 339105-72-5

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2708686
CAS No.: 339105-72-5
M. Wt: 318.424
InChI Key: CSFIGWRXWVVNFB-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a piperazine ring substituted with a 2,4-dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylphenylpiperazine with a quinoxaline derivative under suitable conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce quinoxaline-2,3-diol derivatives .

Scientific Research Applications

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptor sites, such as alpha1-adrenergic receptors, influencing various signaling pathways. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with alpha1-adrenergic receptor affinity.

Uniqueness

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoxaline core and a dimethylphenyl-substituted piperazine ring sets it apart from other similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-15-7-8-19(16(2)13-15)23-9-11-24(12-10-23)20-14-21-17-5-3-4-6-18(17)22-20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIGWRXWVVNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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